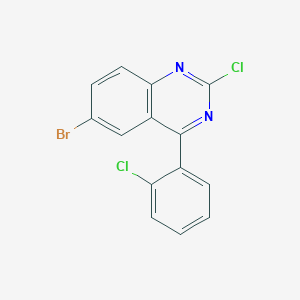

6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline is a chemical compound with the molecular formula C14H7BrCl2N2 and a molecular weight of 354.03 g/mol . It is a derivative of quinazoline, a heterocyclic compound containing nitrogen atoms in its ring structure. Quinazoline derivatives are known for their significant biological activities and have been widely studied for their potential therapeutic applications .

Métodos De Preparación

The synthesis of 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline involves several steps. One common method includes the reaction of 2-chloro-4-(2-chlorophenyl)quinazoline with bromine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a specific range to ensure the desired product formation . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine and chlorine atoms at positions 6 and 2, respectively, undergo nucleophilic displacement under varying conditions:

For example, reaction with piperazine yields 6-bromo-4-(2-chlorophenyl)-2-piperazin-1-yl-quinazoline , a precursor for kinase inhibitors.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at halogenated positions:

Suzuki-Miyaura Coupling

-

Reagents : Pd(PPh₃)₄, arylboronic acids, base (Na₂CO₃)

-

Outcome : Bromine at C-6 replaced with aryl groups (e.g., phenyl, naphthyl) to enhance biological activity .

Sonogashira Coupling

-

Reagents : PdCl₂(PPh₃)₂, CuI, terminal alkynes

-

Outcome : Alkynylation at C-6 for fluorescent probes or EGFR inhibitors .

Oxidation and Reduction

The quinazoline core undergoes redox transformations:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Quinazoline N-oxide formation | Enhances solubility for drug formulations |

| Reduction | NaBH₄, MeOH | Dihydroquinazoline derivatives | Stabilizes the core for further functionalization |

Mechanistic Insights

-

C-4 Chlorine Reactivity : The C-4 Cl bond exhibits higher electrophilicity due to α-nitrogen activation and Pd(0) coordination during cross-coupling (bond dissociation energy: 84.8 kcal/mol vs. C-6 Br: 83 kcal/mol) .

-

Regioselectivity : Cross-coupling favors C-6 Br over C-2 Cl due to reduced steric hindrance and electronic effects .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Anticancer Activity

The primary application of 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline is in the development of anticancer agents. Quinazoline derivatives have been extensively studied for their ability to inhibit the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy. Research has shown that this compound can effectively inhibit EGFR autophosphorylation, leading to reduced cancer cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values as low as 0.096 μM against EGFR, highlighting their potency against various cancer cell lines such as MCF-7 .

Mechanism of Action

The mechanism typically involves binding to the active sites of specific enzymes or receptors, thereby inhibiting their function. This inhibition can result in significant biological effects, including anticancer, antiviral, and anti-inflammatory activities . The presence of halogen atoms (bromine and chlorine) at specific positions on the quinazoline ring enhances binding affinity to biological targets, improving therapeutic efficacy .

Biological Research

Enzyme Inhibition Studies

this compound is utilized in studies investigating the mechanisms of action of various enzymes and receptors. Its ability to inhibit certain enzymes contributes to understanding disease pathways and developing targeted therapies . For example, studies have indicated that modifications at the 6-position of the quinazoline ring can significantly enhance anticancer effects by improving interactions with enzyme active sites .

Agricultural Chemistry

Pesticide Development

The compound shows promise in agricultural chemistry as a potential pesticide or herbicide. Its structural properties may enhance crop protection by targeting specific biological pathways in pests or weeds . The development of agrochemicals based on quinazoline derivatives could lead to more effective and environmentally friendly agricultural practices.

Material Science

Polymer Formulations

In material science, this compound can be incorporated into polymer formulations to improve material properties such as thermal stability and mechanical strength. This application broadens its utility beyond biological applications, allowing for innovations in material design .

Diagnostic Tools

Biomarker Detection

This compound is explored for use in diagnostic assays aimed at detecting specific biomarkers associated with various diseases. Its unique chemical properties may facilitate the development of sensitive and specific diagnostic tools .

Mecanismo De Acción

The mechanism of action of 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline can be compared with other quinazoline derivatives, such as:

6-Chloro-4-(2-chlorophenyl)quinazoline: Similar in structure but lacks the bromine atom, which may result in different biological activities and reactivity.

4-Bromo-2-chlorophenol: A simpler compound with a phenol group instead of the quinazoline ring, used in different applications.

2-Bromo-4-chloroacetophenone: Another halogenated compound with different functional groups and applications.

The uniqueness of this compound lies in its specific substitution pattern on the quinazoline ring, which can influence its biological activity and chemical reactivity .

Actividad Biológica

6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline is a synthetic heterocyclic compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H8BrCl2N2. The unique substitution pattern of bromine and chlorine atoms on the quinazoline core significantly enhances its biological activity and reactivity.

Research indicates that this compound acts primarily through the inhibition of key enzymes involved in cancer cell proliferation and inflammatory processes. Its mechanism typically involves binding to active sites of specific enzymes or receptors, leading to a reduction in their activity. This inhibition can manifest as:

- Anticancer Activity : By targeting enzymes associated with cell growth and proliferation.

- Anti-inflammatory Effects : By modulating inflammatory pathways.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

- EGFR Inhibition : This compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers. For instance, a related compound demonstrated potent EGFR inhibition with an IC50 value of 0.096 μM against cancer cell lines such as MCF-7 (breast cancer) with an IC50 of 2.49 μM .

- Cytotoxicity Against Cancer Cell Lines : In vitro studies using human cancer cell lines (e.g., MCF-7, A549) have demonstrated significant cytotoxic effects, with IC50 values indicating strong potency compared to standard treatments like cisplatin .

- Comparative Efficacy : A study found that compounds structurally similar to this compound exhibited varying degrees of efficacy against different cancer types, establishing it as a promising candidate for further development .

| Compound | Target | IC50 (μM) | Cell Line |

|---|---|---|---|

| This compound | EGFR | 0.096 | MCF-7 |

| Related Quinazoline Derivative | EGFR | 0.096 | MCF-7 |

| Cisplatin | N/A | 15.37 | A549 |

Other Biological Activities

Beyond its anticancer properties, this compound has also been investigated for other potential biological activities:

- Antimicrobial Activity : Quinazoline derivatives have shown promise in antimicrobial applications, suggesting a broader spectrum of biological activity beyond oncology .

- Enzyme Inhibition : The compound has been identified as an inhibitor of various enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

- In Vitro Cytotoxicity Studies : A recent study evaluated the cytotoxic effects against multiple human cancer cell lines (A549, SW480, MCF7). Results indicated that compounds with similar structures exhibited IC50 values ranging from 5.9 μM to 16.1 μM across different cell lines, demonstrating their potential as effective anticancer agents .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how variations in chemical structure influence biological activity. For instance, modifications at specific positions on the quinazoline ring have led to enhanced potency against specific targets like EGFR and other kinases involved in tumor growth .

- Computational Studies : Molecular modeling studies have supported the experimental findings by predicting interactions between the compound and its biological targets, further validating its potential as a therapeutic agent .

Propiedades

IUPAC Name |

6-bromo-2-chloro-4-(2-chlorophenyl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrCl2N2/c15-8-5-6-12-10(7-8)13(19-14(17)18-12)9-3-1-2-4-11(9)16/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYGBMJKORQIRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Br)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.